5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
Overview
Description
5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is a fluorinated organic compound with the molecular formula C6H3Br2F9. This compound is characterized by its high fluorine content and the presence of two bromine atoms on the hexane ring. It is a part of the broader class of perfluorinated compounds, which are known for their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane typically involves the fluorination of hexane derivatives followed by bromination. The process requires stringent reaction conditions, including the use of strong fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2), and controlled temperatures to ensure selective fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in specialized reactors designed to handle highly reactive fluorinating agents. The process involves multiple stages, including the initial fluorination of hexane, purification of the intermediate products, and subsequent bromination to introduce the bromine atoms. The entire process is monitored to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, often involving halide ions or other nucleophiles under various conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of partially fluorinated or non-fluorinated derivatives.
Substitution: Substitution reactions can produce a variety of halogenated or functionalized products.
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane is used as a building block for the synthesis of more complex fluorinated molecules. Its high fluorine content makes it valuable in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Biology: In biological research, this compound serves as a precursor for the synthesis of fluorinated biomolecules, which are used in studying biological processes and developing new pharmaceuticals.
Medicine: The compound's unique properties make it useful in the design of fluorinated drugs, which can exhibit improved pharmacokinetic profiles and enhanced efficacy.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, including surfactants and lubricants. Its resistance to degradation and high thermal stability make it ideal for applications requiring robust performance under extreme conditions.
Mechanism of Action
The mechanism by which 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane exerts its effects depends on its specific application. In the context of pharmaceuticals, the compound may interact with biological targets through its fluorinated structure, which can enhance binding affinity and selectivity. The exact molecular targets and pathways involved would vary based on the specific biological or chemical system under study.
Comparison with Similar Compounds
1,2-Dibromo-3,3,4,4,5,5,6,6,6-nonafluorohexane
1,6-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Uniqueness: 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane stands out due to its specific placement of bromine atoms and the high degree of fluorination. This combination of elements imparts unique chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications.
Properties
IUPAC Name |
5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F9/c7-1-2(8)3(9,10)4(11,12)5(13,14)6(15,16)17/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBOXTQECRSSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371599 | |
Record name | 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236736-19-9 | |
Record name | 5,6-Dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=236736-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-dibromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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